molecular formula C18H22N4O2S B2464914 N-cyclopentyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide CAS No. 941974-94-3

N-cyclopentyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

Cat. No. B2464914
CAS RN: 941974-94-3
M. Wt: 358.46
InChI Key: KQRUEPGGDVMVAW-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic benefits. This compound belongs to a class of drugs called Janus kinase (JAK) inhibitors, which have been shown to have anti-inflammatory and immunomodulatory effects.

Scientific Research Applications

Antiviral Activity

  • Thiazole derivatives have been explored for their potential in antiviral activity. Studies on various thiazole nucleosides have shown in vitro activity against type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus. Some compounds, including thiazole derivatives, were found to be active inhibitors of guanine nucleotide biosynthesis, indicating significant antiviral activity (Srivastava et al., 1977).

Anticancer Properties

  • Thiazole compounds have been synthesized and evaluated for their cytotoxicity against selected human cancer cell lines. For instance, a series of 5-(2′-indolyl)thiazoles exhibited encouraging anticancer activity and selectivity towards particular cell lines (Vaddula et al., 2016). Additionally, N-acyl-2-aminothiazoles with basic amine were found to be potent inhibitors of CDK2/cycE, exhibiting antitumor activity in mice (Misra et al., 2004).

DNA Methylation

  • Novel 1,2,4-triazole-3-thiols and 1,3,4-thiadiazoles derivatives bearing thiazole moiety have been synthesized and shown to inhibit tumor DNA methylation in vitro. This indicates potential applications in cancer treatment and research (Hovsepyan et al., 2019).

Synthesis and Chemical Properties

  • Studies have also focused on the synthesis of thiazole derivatives and their properties. For example, a study described the synthesis of N-(cycloalkylamino)acyl-2-aminothiazole inhibitors, highlighting the chemical processes involved in their creation (Lombardo et al., 2004). Another study explored the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showcasing an efficient and cleaner method for synthesis (Saeed, 2009).

properties

IUPAC Name

N-cyclopentyl-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-11-6-5-9-14(10-11)21-17(24)22-18-19-12(2)15(25-18)16(23)20-13-7-3-4-8-13/h5-6,9-10,13H,3-4,7-8H2,1-2H3,(H,20,23)(H2,19,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRUEPGGDVMVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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